molecular formula C12H18OS B285989 2-(1-Thien-2-ylcyclohexyl)ethanol

2-(1-Thien-2-ylcyclohexyl)ethanol

Cat. No. B285989
M. Wt: 210.34 g/mol
InChI Key: MSJMTWSTNVVGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Thien-2-ylcyclohexyl)ethanol, also known as THC-OH, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool for investigating the endocannabinoid system.

Mechanism of Action

2-(1-Thien-2-ylcyclohexyl)ethanol acts on the endocannabinoid system by binding to CB1 and CB2 receptors. This leads to the activation of downstream signaling pathways, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
2-(1-Thien-2-ylcyclohexyl)ethanol has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and potential neuroprotective effects. Additionally, 2-(1-Thien-2-ylcyclohexyl)ethanol has been shown to have a lower affinity for the CB1 receptor compared to THC, which may make it a useful tool for investigating the role of CB1 receptor activation in various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-Thien-2-ylcyclohexyl)ethanol in lab experiments is its potency as a CB1 and CB2 receptor agonist, which allows for precise manipulation of the endocannabinoid system. However, one limitation is the limited availability of 2-(1-Thien-2-ylcyclohexyl)ethanol, which can make it difficult to conduct large-scale studies.

Future Directions

There are several potential future directions for research on 2-(1-Thien-2-ylcyclohexyl)ethanol. One area of interest is investigating the potential therapeutic applications of 2-(1-Thien-2-ylcyclohexyl)ethanol, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to explore the precise mechanisms of action of 2-(1-Thien-2-ylcyclohexyl)ethanol and its effects on various physiological processes. Finally, the development of new synthetic methods for 2-(1-Thien-2-ylcyclohexyl)ethanol could increase its availability and facilitate larger-scale studies.

Synthesis Methods

The synthesis of 2-(1-Thien-2-ylcyclohexyl)ethanol involves a multi-step process starting with the reaction of cyclohexanone with thiophene-2-carboxaldehyde to form 2-(1-thien-2-ylcyclohexyl)acetaldehyde. This intermediate is then reduced with sodium borohydride to yield 2-(1-Thien-2-ylcyclohexyl)ethanol.

Scientific Research Applications

2-(1-Thien-2-ylcyclohexyl)ethanol has been used in several scientific studies to investigate the endocannabinoid system. One study found that 2-(1-Thien-2-ylcyclohexyl)ethanol acts as a potent agonist at both CB1 and CB2 receptors, making it a valuable tool for studying the effects of cannabinoid receptor activation. Another study demonstrated that 2-(1-Thien-2-ylcyclohexyl)ethanol is effective in reducing pain and inflammation in a mouse model of arthritis, suggesting its potential as a therapeutic agent.

properties

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

2-(1-thiophen-2-ylcyclohexyl)ethanol

InChI

InChI=1S/C12H18OS/c13-9-8-12(6-2-1-3-7-12)11-5-4-10-14-11/h4-5,10,13H,1-3,6-9H2

InChI Key

MSJMTWSTNVVGRJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CCO)C2=CC=CS2

Canonical SMILES

C1CCC(CC1)(CCO)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.